molecular formula C10H13NO B13964300 2-Ethenyl-4-methoxy-N-methylaniline CAS No. 210536-17-7

2-Ethenyl-4-methoxy-N-methylaniline

Cat. No.: B13964300
CAS No.: 210536-17-7
M. Wt: 163.22 g/mol
InChI Key: VCWAULANKZTDOL-UHFFFAOYSA-N
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Description

2-Ethenyl-4-methoxy-N-methylaniline is an organic compound with the molecular formula C10H13NO It is a derivative of aniline, featuring an ethenyl group at the second position, a methoxy group at the fourth position, and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-4-methoxy-N-methylaniline can be achieved through several methods. One common approach involves the methylation of 4-methoxyaniline using methanol in the presence of a cyclometalated ruthenium complex as a catalyst . This reaction proceeds under mild conditions (60°C) with sodium hydroxide as the base. Another method involves the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the ethenyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale methylation and acylation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-4-methoxy-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups to the aromatic ring.

Scientific Research Applications

2-Ethenyl-4-methoxy-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethenyl-4-methoxy-N-methylaniline involves its interaction with specific molecular targets. The ethenyl group can participate in various chemical reactions, while the methoxy and methyl groups influence the compound’s reactivity and binding properties. The pathways involved may include enzyme inhibition, receptor binding, or other biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethenyl-4-methoxy-N-methylaniline is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies where such functionality is required.

Properties

CAS No.

210536-17-7

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-ethenyl-4-methoxy-N-methylaniline

InChI

InChI=1S/C10H13NO/c1-4-8-7-9(12-3)5-6-10(8)11-2/h4-7,11H,1H2,2-3H3

InChI Key

VCWAULANKZTDOL-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)OC)C=C

Origin of Product

United States

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